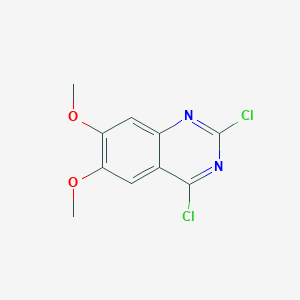
Basic blue 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Basic blue 6 involves the condensation of 2-aminophenol with phthalic anhydride, followed by the reaction with dimethylamine. The reaction conditions typically include heating the mixture in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the oxazine ring .
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The dye is then purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: Basic blue 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: this compound can be reduced by reducing agents, such as sodium borohydride, resulting in the formation of leuco-basic blue 6.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc dust.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Leuco-basic blue 6.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Basic blue 6 is used as a dye in various chemical processes, including the staining of biological specimens and the coloring of textiles and paper .
Biology: In biological research, this compound is used as a staining agent for nucleic acids and proteins. It is also employed in the study of cell structures and functions .
Industry: The dye is widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products. It is also used in the production of inks and coatings .
Mécanisme D'action
Mechanism of Action: The primary mechanism by which Basic blue 6 exerts its effects is through its interaction with nucleic acids and proteins. The dye binds to these molecules through electrostatic interactions and hydrogen bonding, leading to the formation of stable complexes .
Molecular Targets and Pathways: this compound primarily targets nucleic acids and proteins, affecting their structure and function. The dye can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparaison Avec Des Composés Similaires
- Methylene blue
- Crystal violet
- Basic blue 9
- Basic blue 26
Conclusion
Basic blue 6 is a versatile cationic dye with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial use.
Propriétés
Numéro CAS |
7057-57-0 |
|---|---|
Formule moléculaire |
C18H15Cl3N2OZn |
Poids moléculaire |
447.1 g/mol |
Nom IUPAC |
benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;dichlorozinc;chloride |
InChI |
InChI=1S/C18H15N2O.3ClH.Zn/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;;;;/h3-11H,1-2H3;3*1H;/q+1;;;;+2/p-3 |
Clé InChI |
YTEJSAFVYHDCSN-UHFFFAOYSA-K |
SMILES |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-] |
SMILES canonique |
C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-].Cl[Zn]Cl |
| 7057-57-0 | |
Synonymes |
9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride Zinc Chloride; Meldola’s Blue; _x000B_Zinc Chloride 9-(Dimethylamino)benzo[a]phenoxazin-7-ium Chloride; Basic Leather Blue D; Meldola Blue; |
Origine du produit |
United States |
Q1: What was the efficiency of chitosan silver nanoparticles in degrading Basic Blue 6 compared to other dyes tested?
A1: The research paper investigated the degradation of nine different dyes, including this compound, using chitosan silver nanoparticles as catalysts in an advanced oxidation process. The study found that the degradation rate of this compound was slower compared to some other dyes tested. Specifically, the oxidation rate coefficient for this compound fell in the middle range among the quinonoid and other dye classes, following the trend: Acid Green 1 > Acid Blue 15 > Basic Green 4 > this compound > Basic Blue N []. While the study doesn't delve into the specific reasons for these differences, it suggests that the structure of the dyes, particularly the presence of azo groups, might influence their susceptibility to degradation.
Q2: How does the pH of the solution affect the degradation of this compound using this method?
A2: While the research paper mentions investigating the effect of pH on the degradation process, it doesn't explicitly detail the findings for this compound []. Further research is needed to understand the specific impact of pH on the efficiency of chitosan silver nanoparticles in degrading this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)
![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)
